Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate
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Description
Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C10H11N3O3 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 6-(hydroxymethyl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxylate is a compound belonging to the pyrrolo[2,3-d]pyrimidine family, which has garnered attention due to its significant biological activities, particularly as an inhibitor of various protein kinases. This article explores the biological activity of this compound, focusing on its therapeutic potential, mechanisms of action, and relevant case studies.
Pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Janus Kinases (JAKs), particularly JAK3. JAKs are crucial in mediating intracellular signaling pathways for various cytokines and growth factors, making them significant targets for treating autoimmune diseases and cancers. The inhibition of JAK3 by this compound can lead to reduced inflammation and modulation of immune responses in conditions such as rheumatoid arthritis and lupus .
2. Therapeutic Applications
The compound has shown promise in the treatment of several conditions:
- Autoimmune Disorders : Effective in managing symptoms of lupus, multiple sclerosis, and rheumatoid arthritis.
- Cancer Treatment : Exhibits potential in inhibiting tumor growth through its action on kinases involved in cancer cell proliferation.
- Organ Transplantation : Functions as an immunosuppressive agent to prevent organ rejection .
3. Antiviral Activity
Recent studies suggest that pyrrolo[2,3-d]pyrimidine derivatives may possess antiviral properties. For instance, certain derivatives have demonstrated efficacy against viruses like Zika and Dengue with effective concentrations (EC50) in the low micromolar range . This opens avenues for further research into the antiviral capabilities of this compound.
Table 1: Summary of Biological Activities
Detailed Findings from Studies
- Inhibition of JAK3 : A study highlighted that this compound displayed subnanomolar inhibition against JAK3, indicating high potency .
- Anticancer Efficacy : In vitro studies revealed that this compound could significantly reduce cell viability in various cancer cell lines by inducing apoptosis . The mechanism appears to involve interference with signaling pathways critical for cell survival.
- Antiviral Properties : A recent investigation demonstrated that certain derivatives exhibited significant antiviral effects against Zika virus with an EC50 value around 2.4 μM . These findings suggest that modifications to the pyrrolo[2,3-d]pyrimidine structure can enhance antiviral activity.
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
methyl 6-(hydroxymethyl)-7-methylpyrrolo[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-13-7(5-14)3-6-4-11-8(10(15)16-2)12-9(6)13/h3-4,14H,5H2,1-2H3 |
InChI Key |
LGARWAROYIEKJS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=CN=C(N=C21)C(=O)OC)CO |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.